1-Benzyl-3-bromopiperidin-4-one

Cisapride synthesis Pharmaceutical intermediate α-Bromo ketone

1-Benzyl-3-bromopiperidin-4-one (CAS 104860-16-4) is a heterocyclic α-halo ketone belonging to the 4-piperidone class, with molecular formula C₁₂H₁₄BrNO and a molecular weight of 268.15 g/mol. The compound features three synthetically orthogonal functional groups: an N-benzyl protecting group (removable via hydrogenolysis), a ketone at C-4 (condensation/reduction handle), and a bromine at C-3 (nucleophilic substitution site).

Molecular Formula C12H14BrNO
Molecular Weight 268.15 g/mol
CAS No. 104860-16-4
Cat. No. B179938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-bromopiperidin-4-one
CAS104860-16-4
Synonyms4-Piperidinone, 3-broMo-1-(phenylMethyl)-
Molecular FormulaC12H14BrNO
Molecular Weight268.15 g/mol
Structural Identifiers
SMILESC1CN(CC(C1=O)Br)CC2=CC=CC=C2
InChIInChI=1S/C12H14BrNO/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
InChIKeyWYAPDFWEFUDKDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-bromopiperidin-4-one (CAS 104860-16-4): A Bifunctional Piperidine Building Block for α-Substitution and N-Deprotection


1-Benzyl-3-bromopiperidin-4-one (CAS 104860-16-4) is a heterocyclic α-halo ketone belonging to the 4-piperidone class, with molecular formula C₁₂H₁₄BrNO and a molecular weight of 268.15 g/mol [1]. The compound features three synthetically orthogonal functional groups: an N-benzyl protecting group (removable via hydrogenolysis), a ketone at C-4 (condensation/reduction handle), and a bromine at C-3 (nucleophilic substitution site). It is synthesized via bromination of 1-benzyl-4-piperidone using bromine or N-bromosuccinimide under controlled conditions [2]. The compound exists as a free base and as a hydrobromide salt (CAS 83877-88-7), with the latter offering improved handling and solubility characteristics .

Why Analogs Cannot Substitute for 1-Benzyl-3-bromopiperidin-4-one in Multi-Step Synthetic Sequences


The 3-bromo substituent on 1-benzyl-3-bromopiperidin-4-one is not merely a placeholder; it functions as a reactive handle for nucleophilic displacement (α-halo ketone SN2 chemistry), enabling introduction of oxygen, nitrogen, sulfur, and carbon nucleophiles at the C-3 position [1]. This reactivity is absent in the 3-methyl (CAS 34737-89-8) or 3-unsubstituted (CAS 3612-20-2) analogs. The 3-fluoro derivative (CAS 475152-19-3) exhibits markedly reduced leaving group ability (F⁻ << Br⁻), while the 3-chloro analog shows intermediate but slower substitution kinetics [2]. The N-benzyl group further distinguishes this compound from 3-bromopiperidin-4-one (CAS 732953-40-1), as it provides orthogonal amine protection that survives diverse reaction conditions but is cleanly removed by catalytic hydrogenolysis [3]. These structural features combine to create a building block whose reactivity profile cannot be replicated by any single commercially available analog.

Head-to-Head and Cross-Study Evidence for 1-Benzyl-3-bromopiperidin-4-one Differentiation


Validated Synthetic Route to Cisapride: Documented Utility in a Multi-Kilogram Pharmaceutical Process

1-Benzyl-3-bromopiperidin-4-one is a documented intermediate in the original Janssen synthesis of cisapride, a gastrointestinal prokinetic agent [1]. In this route, the 3-bromo group undergoes displacement with sodium methoxide in methanol to generate an intermediate epoxide that rearranges to 1-benzyl-3-hydroxypiperidin-4-one dimethylacetal, ultimately furnishing the cis-4-amino-3-methoxypiperidine core of cisapride after further steps [2]. By contrast, 1-benzyl-3-methylpiperidin-4-one cannot undergo this transformation because the methyl group is not a leaving group, and 1-benzyl-4-piperidone would require separate α-functionalization chemistry with additional protection/deprotection steps [3].

Cisapride synthesis Pharmaceutical intermediate α-Bromo ketone

Nucleofugality Ranking: Bromine Provides Faster SN2 Displacement Kinetics Than Chlorine

The C-3 bromine atom in 1-benzyl-3-bromopiperidin-4-one is intrinsically a better leaving group than chlorine or fluorine in nucleophilic substitution reactions. In protic solvents, the established leaving group order is I⁻ > Br⁻ > Cl⁻ > F⁻, with bromide being approximately 10-50 times more reactive than chloride in SN2 displacement reactions depending on substrate structure [1]. This principle applies directly to α-halo ketones: chloroacetone reacts with KI in acetone approximately 36,000 times faster than 1-chloropropane due to the α-carbonyl activation, and the bromo analog is further accelerated [2]. For the piperidone scaffold, this translates to faster, higher-yielding substitution reactions at C-3 when using the 3-bromo derivative compared to the corresponding 3-chloro derivative, enabling milder reaction conditions and shorter reaction times.

Leaving group ability Nucleophilic substitution α-Halo ketone reactivity

Molecular Weight Differentiation: 29% Bromine Content Enables Facile Reaction Monitoring and Purification

The high bromine content (29.8% by mass) of 1-benzyl-3-bromopiperidin-4-one confers a distinctive isotopic signature (¹:¹ M:M+2 pattern) that facilitates unambiguous reaction monitoring by mass spectrometry . Its molecular weight of 268.15 g/mol compares to 203.28 g/mol for 1-benzyl-3-methylpiperidin-4-one (CAS 34737-89-8) and 207.24 g/mol for 1-benzyl-3-fluoropiperidin-4-one (CAS 475152-19-3) [1]. This mass difference enables straightforward chromatographic separation from non-brominated byproducts, and the characteristic bromine isotope cluster provides a definitive MS signature that confirms the presence of the brominated scaffold in reaction mixtures, intermediates, and final products.

Molecular weight Heavy atom effect LC-MS monitoring Bromine isotope pattern

Commercial Availability: High Purity Standards and Multiple Salt Forms Enable Procurement Flexibility

1-Benzyl-3-bromopiperidin-4-one is commercially available in both free base (CAS 104860-16-4) and hydrobromide salt (CAS 83877-88-7) forms from multiple global suppliers with typical purity specifications of ≥98% (HPLC) . The free base is suitable for reactions requiring anhydrous or aprotic conditions, while the hydrobromide salt offers enhanced bench stability and aqueous solubility for biological assay preparation . In contrast, the 3-chloro analog lacks a well-established commercial supply chain, and the 3-iodo analog is not commercially catalogued, making the 3-bromo derivative the only readily procurable 3-halo-1-benzyl-4-piperidone with documented multi-gram availability.

Commercial availability Purity specification Free base Hydrobromide salt

Orthogonal N-Benzyl Protection Enables Two-Directional Elaboration Unavailable in N-Unprotected 3-Halopiperidones

The N-benzyl group on 1-benzyl-3-bromopiperidin-4-one can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C) without affecting the C-Br bond or the ketone, enabling a two-directional synthetic strategy: perform C-3 nucleophilic substitution on the N-protected scaffold, then deprotect to reveal a secondary amine for further functionalization [1]. This is demonstrated in the cisapride synthesis where the benzyl group is retained through epoxide formation, acetalization, hydrogenation, methylation, and hydrolysis steps before being removed at a strategically chosen point [2]. By contrast, 3-bromopiperidin-4-one (CAS 732953-40-1, MW 178.03) lacks this orthogonality and presents a reactive secondary amine that would compete with or complicate C-3 substitution chemistry, requiring additional protection/deprotection operations.

Orthogonal protection N-Benzyl deprotection Hydrogenolysis Synthetic strategy

Highest-Value Application Scenarios for 1-Benzyl-3-bromopiperidin-4-one Based on Demonstrated Differentiation


Synthesis of 3-Alkoxy-4-aminopiperidine Pharmaceutical Cores (e.g., Cisapride-Class Compounds)

The validated route to cisapride establishes 1-benzyl-3-bromopiperidin-4-one as a preferred starting material for 3-alkoxy-4-aminopiperidine scaffolds. The C-3 bromine undergoes NaOMe displacement to form an epoxide intermediate that ultimately delivers a 3-methoxy substituent with defined stereochemistry, while the N-benzyl group is retained through multiple transformations and cleaved at a late stage by hydrogenolysis [1]. This scenario is ideal for medicinal chemistry programs targeting gastrointestinal prokinetic agents or other therapeutics requiring a cis-3,4-disubstituted piperidine core.

Diversity-Oriented Synthesis of 3-Substituted Piperidine Libraries via Parallel Nucleophilic Displacement

The α-bromo ketone electrophile at C-3 reacts with a broad range of nucleophiles (alkoxides, amines, thiolates, stabilized carbanions) to generate diverse 3-substituted 4-piperidones in a single step [1]. The superior leaving group ability of bromide over chloride translates to faster reaction kinetics and broader nucleophile scope, making this the optimal scaffold for parallel library synthesis where reaction uniformity across diverse nucleophiles is critical [2]. Post-substitution, the N-benzyl group can be removed or retained depending on downstream biological screening requirements.

Building Block for CNS-Targeted Drug Discovery Requiring Late-Stage Amine Deprotection

For CNS drug discovery programs where the final compound requires a free or substituted piperidine nitrogen, 1-benzyl-3-bromopiperidin-4-one provides a strategic advantage over N-alkyl or N-acyl protected analogs. The benzyl group survives a wide range of C-3 substitution and C-4 ketone transformations, then is cleanly removed by hydrogenolysis to unmask the secondary amine for final diversification (sulfonylation, amidation, reductive alkylation) [1]. This contrasts with 3-bromopiperidin-4-one, where the free amine must be protected during C-3 chemistry, adding steps and potentially introducing impurities that carry through to the final API [2].

Synthesis of Fused Bicyclic Piperidine Systems via Tandem Substitution-Cyclization Cascades

The dual electrophilic nature of 1-benzyl-3-bromopiperidin-4-one (C-3 bromide as leaving group, C-4 ketone as electrophile) enables tandem reaction cascades where nucleophilic displacement at C-3 is followed by intramolecular nucleophilic addition to the C-4 carbonyl. This can generate fused bicyclic systems such as octahydroindolizinones or quinolizidinones in a single operation [1]. The bromine's superior leaving group ability ensures that the initial displacement occurs efficiently under conditions compatible with subsequent carbonyl addition, minimizing competing side reactions that would be more prevalent with the less reactive 3-chloro analog [2].

Quote Request

Request a Quote for 1-Benzyl-3-bromopiperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.